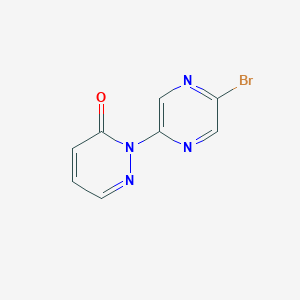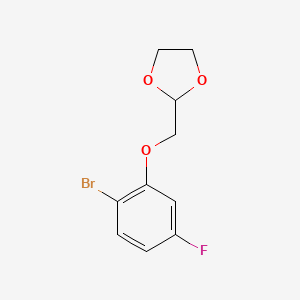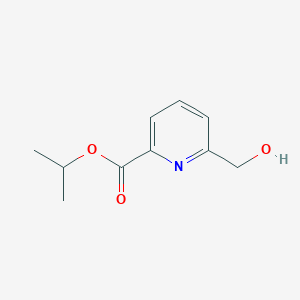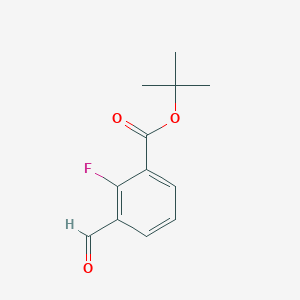![molecular formula C7H4N4 B13919418 Imidazo[1,2-B]pyridazine-7-carbonitrile](/img/structure/B13919418.png)
Imidazo[1,2-B]pyridazine-7-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo[1,2-B]pyridazine-7-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the imidazo[1,2-B]pyridazine family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a valuable scaffold for drug development, particularly in the treatment of inflammatory and autoimmune diseases .
準備方法
The synthesis of imidazo[1,2-B]pyridazine-7-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps :
Bromination: 3-amino-6-bromopyridazine is dissolved in a suitable solvent and subjected to bromination using a bromination reagent to obtain a brominated intermediate.
Cyclization: The brominated intermediate is then treated with a catalyst and a ring-closing reagent to form the imidazo[1,2-B]pyridazine core structure.
Nitrile Introduction:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
化学反応の分析
Imidazo[1,2-B]pyridazine-7-carbonitrile undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced with other functional groups using appropriate nucleophiles.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with potential biological activities.
科学的研究の応用
Imidazo[1,2-B]pyridazine-7-carbonitrile has been extensively studied for its applications in various scientific fields :
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound exhibits significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: It has been investigated as a potential therapeutic agent for treating autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis.
Industry: The compound’s unique properties make it suitable for use in the development of pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism of action of imidazo[1,2-B]pyridazine-7-carbonitrile involves its interaction with specific molecular targets and pathways . For example, it acts as an inhibitor of the interleukin-17A (IL-17A) pathway, which plays a crucial role in the inflammatory response. By inhibiting IL-17A, the compound can reduce inflammation and tissue damage associated with autoimmune diseases. The molecular targets include the IL-17 receptor and associated signaling proteins, leading to the suppression of pro-inflammatory cytokine production.
類似化合物との比較
Imidazo[1,2-B]pyridazine-7-carbonitrile can be compared with other similar compounds in the imidazopyridine family :
Imidazo[1,2-a]pyridine: Known for its anticancer and antimicrobial activities, this compound has a different ring fusion pattern compared to imidazo[1,2-B]pyridazine.
Imidazo[1,5-a]pyridine: This compound is used in the development of optoelectronic devices and sensors due to its unique optical properties.
Imidazo[4,5-b]pyridine: Exhibits antiviral and anti-inflammatory activities, with a distinct structural arrangement that influences its biological activity.
The uniqueness of this compound lies in its specific inhibition of the IL-17A pathway, making it a promising candidate for the treatment of autoimmune diseases.
特性
分子式 |
C7H4N4 |
|---|---|
分子量 |
144.13 g/mol |
IUPAC名 |
imidazo[1,2-b]pyridazine-7-carbonitrile |
InChI |
InChI=1S/C7H4N4/c8-4-6-3-7-9-1-2-11(7)10-5-6/h1-3,5H |
InChIキー |
OAQFIXDKTZYDRL-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=N1)C=C(C=N2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-7-isopropoxyimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13919343.png)
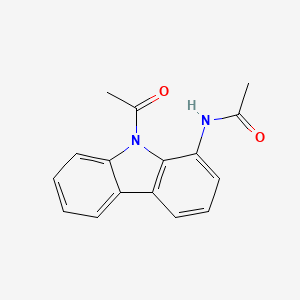
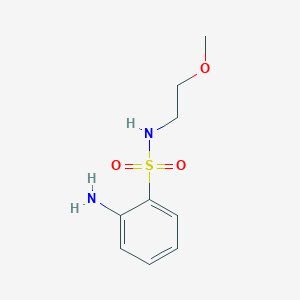
![2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol;oxalic acid](/img/structure/B13919354.png)
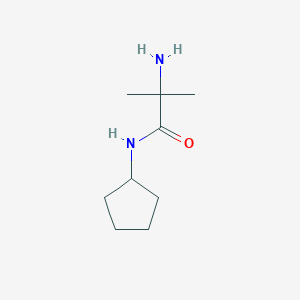
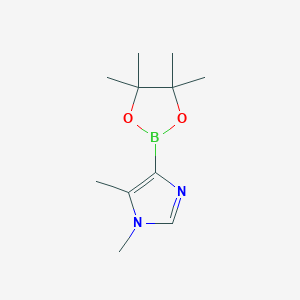
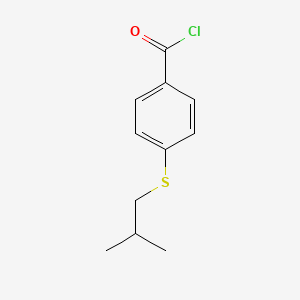
![7h-Pyrrolo[2,3-d]pyrimidine-4-acetic acid](/img/structure/B13919365.png)
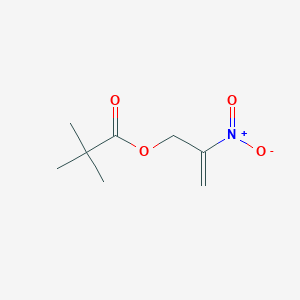
![5-Benzotriazol-1-ylmethyl-[1,3,4]oxadiazole-2-thiol](/img/structure/B13919383.png)
